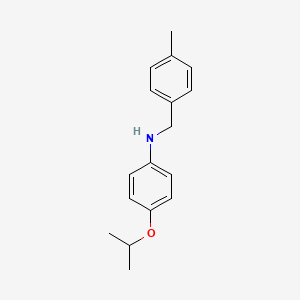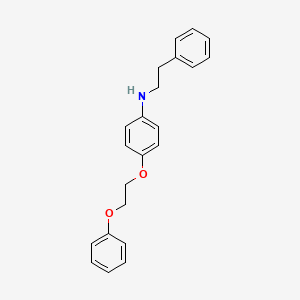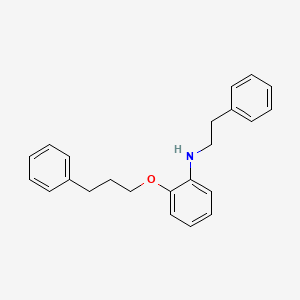
4-Chloro-1-(difluoromethoxy)-2-methylbenzene
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For the related compound “2-Bromo-4-chloro-1-(difluoromethoxy)benzene”, the molecular weight is 257.46 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined experimentally. For the related compound “2-Bromo-4-chloro-1-(difluoromethoxy)benzene”, it is a liquid at room temperature .
Applications De Recherche Scientifique
Nucleophilic Substitution Reactions:
Research by Sipyagin et al. (2004) explores derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene, focusing on introducing fluorine-containing, electron-withdrawing substituents into the aromatic ring. This enhances the activation of the halogen substituent towards nucleophilic attack, broadening the scope of chemical reactions and syntheses possible with such compounds. The research also highlights the synthesis of previously unknown SF5, CF3S, and C2F5S analogues of trifluralin (Treflan ®) and presents additional synthetic possibilities for heterocyclic chemistry (Sipyagin et al., 2004).
Structural Analysis via X-ray:
Yamamoto et al. (1987) conducted a study where they treated 3-chloro-NNO-4′-methylazoxybenzene with CrO3 in acetic acid, leading to the production of 3-chloro-ONN-4′-methylazoxybenzene and 4-methoxy-ONN-4′-methylazoxybenzene. The structural analysis of these compounds was determined using X-ray analysis, indicating a potential application of 4-Chloro-1-(difluoromethoxy)-2-methylbenzene in structural chemistry and materials science (Yamamoto et al., 1987).
Synthesis of Fluorine-containing Derivatives:
Wen Zi-qiang (2007) conducted a study on the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline from 2-chloro-4-aminophenol, indicating a specific interest in the synthesis of fluorine-containing derivatives, which are significant in various industrial and pharmaceutical applications. The product structure was characterized by elemental analyses, IR spectra, and 1H NMR, suggesting a detailed investigation into the molecular structure and properties (Wen Zi-qiang, 2007).
Electrochemical Analysis:
Peverly et al. (2014) researched the electrochemical reduction of methyl triclosan at glassy carbon cathodes in dimethylformamide, providing insights into the electrochemical behavior of chlorinated compounds. This study is particularly relevant in understanding the environmental impact and degradation pathways of such compounds (Peverly et al., 2014).
High-Purity Synthesis for Agricultural and Pharmaceutical Applications:
R. Moore (2003) developed a method for the preparation of high-purity 1-chloro-2,6-difluorobenzene, which is useful as an intermediate for active ingredients in agricultural and pharmaceutical applications. The study highlights the importance of purity in the synthesis of chemical compounds for specific industrial uses (R. Moore, 2003).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-1-(difluoromethoxy)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJOHDFSCNTPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Chlorophenoxy)ethyl]-2-isopropylaniline](/img/structure/B1385535.png)

![N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine](/img/structure/B1385537.png)
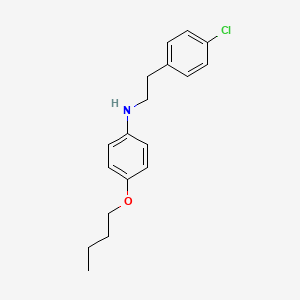
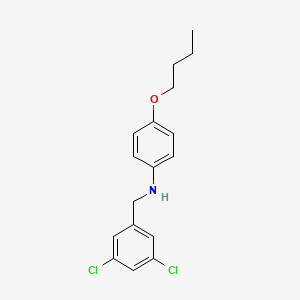
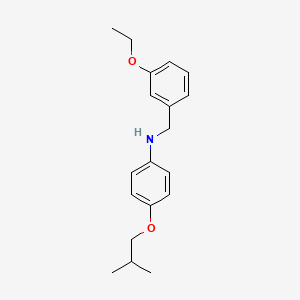
![4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385541.png)
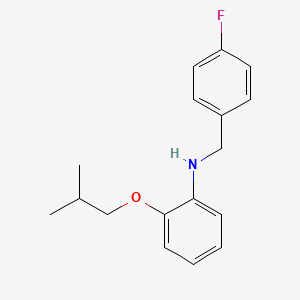
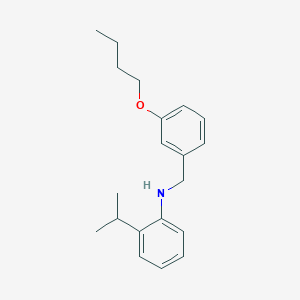
![3-Butoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385548.png)
![N-[2-(2-Chlorophenoxy)ethyl]-3-propoxyaniline](/img/structure/B1385549.png)
